molecular formula C17H21N5O2 B14066366 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- CAS No. 102587-80-4

1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl-

Cat. No.: B14066366
CAS No.: 102587-80-4
M. Wt: 327.4 g/mol
InChI Key: OVKATKHCHDIEJO-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with an aminophenyl group and two propyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the aminophenyl group and the propyl groups. Common reagents used in these reactions include halogenated purines, amines, and alkylating agents. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The propyl groups may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- can be compared with other similar compounds, such as:

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A purine derivative used in the treatment of respiratory diseases.

    Adenine: A fundamental purine base found in nucleic acids.

The uniqueness of 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

102587-80-4

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

8-(4-aminophenyl)-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C17H21N5O2/c1-3-9-21-15-13(16(23)22(10-4-2)17(21)24)19-14(20-15)11-5-7-12(18)8-6-11/h5-8H,3-4,9-10,18H2,1-2H3,(H,19,20)

InChI Key

OVKATKHCHDIEJO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)N

Origin of Product

United States

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